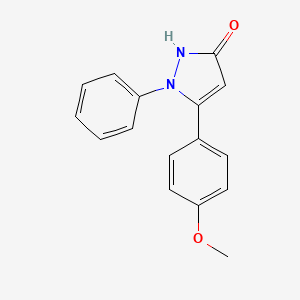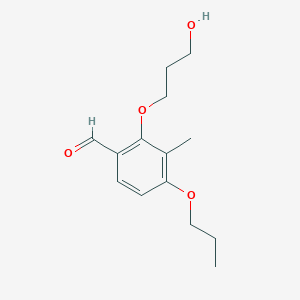
Benzaldehyde, 2-(3-hydroxypropoxy)-3-methyl-4-propoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 2-(3-hydroxypropoxy)-3-methyl-4-propoxy- is a complex organic compound characterized by its unique structure, which includes a benzaldehyde core substituted with hydroxypropoxy, methyl, and propoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-(3-hydroxypropoxy)-3-methyl-4-propoxy- typically involves the reaction of benzaldehyde derivatives with appropriate reagents to introduce the hydroxypropoxy, methyl, and propoxy groups. One common method involves the use of hydroxypropyl bromide and propyl bromide in the presence of a base to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde, 2-(3-hydroxypropoxy)-3-methyl-4-propoxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxypropoxy and propoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
Benzaldehyde, 2-(3-hydroxypropoxy)-3-methyl-4-propoxy- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 2-(3-hydroxypropoxy)-3-methyl-4-propoxy- involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators . The compound’s antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde, 5-(3-hydroxypropoxy)-2-nitro-: Another benzaldehyde derivative with hydroxypropoxy and nitro groups.
4,5-bis(4-(3-hydroxypropoxy)phenyl)thiophene-2-carboxylic acid: A compound with similar hydroxypropoxy substitutions but different core structure.
Uniqueness
Benzaldehyde, 2-(3-hydroxypropoxy)-3-methyl-4-propoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxypropoxy, methyl, and propoxy groups makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
820237-60-3 |
|---|---|
Formule moléculaire |
C14H20O4 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
2-(3-hydroxypropoxy)-3-methyl-4-propoxybenzaldehyde |
InChI |
InChI=1S/C14H20O4/c1-3-8-17-13-6-5-12(10-16)14(11(13)2)18-9-4-7-15/h5-6,10,15H,3-4,7-9H2,1-2H3 |
Clé InChI |
ZKBPEPZVKMUFKZ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C(=C(C=C1)C=O)OCCCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]ethoxy}ethan-1-ol](/img/structure/B14209692.png)
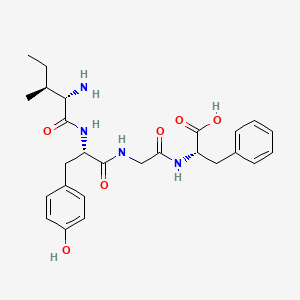
![2-Propanethiol, 1,1'-thiobis[3-[(2-aminophenyl)thio]-](/img/structure/B14209696.png)
![(Z)-1-[3-[(Z)-2-hydroxy-3-methylbut-1-enyl]quinoxalin-2-yl]-3-methylbut-1-en-2-ol](/img/structure/B14209697.png)
![8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid](/img/structure/B14209702.png)
![Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14209713.png)
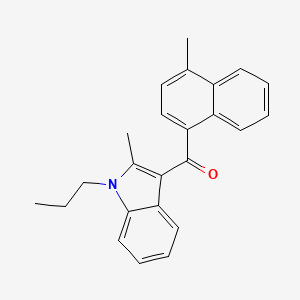
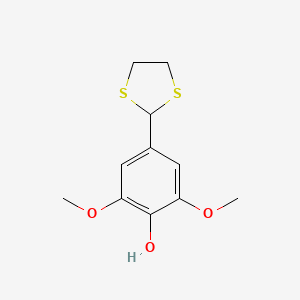
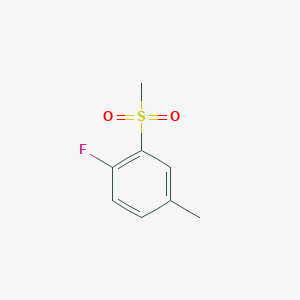
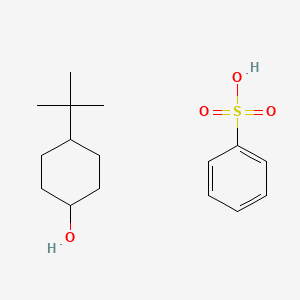
![2-[(4-Ethenylphenyl)methoxy]-6-methoxybenzaldehyde](/img/structure/B14209748.png)
